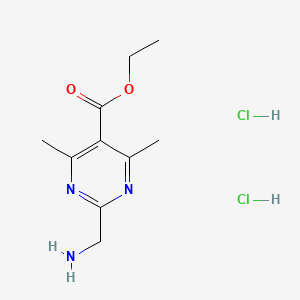![molecular formula C13H15BClF3O3 B15297551 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity starting materials to minimize impurities
Reaction Monitoring: In-line monitoring techniques such as HPLC or GC to track reaction progress
Product Isolation: Crystallization or distillation methods to purify the final product
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides
Oxidation: Converts to corresponding phenol derivatives
Substitution: Reacts with nucleophiles to replace the boronate group
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Nucleophiles like amines or alcohols
Major Products
Coupling Reactions: Biphenyl derivatives
Oxidation: Phenol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields:
Chemistry: As a reagent in organic synthesis for constructing complex molecules
Biology: In the synthesis of bioactive compounds and pharmaceuticals
Medicine: For developing drug candidates and studying biological pathways
Industry: In the production of agrochemicals and materials science
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: Palladium catalyst forms a complex with the aryl halide
Transmetalation: Transfer of the aryl group from boron to palladium
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethoxy)phenylboronic acid
- 2-Chloro-4-(trifluoromethoxy)phenylacetonitrile
- 2-Chloro-6-(trifluoromethoxy)aniline
Uniqueness
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its:
- Stability : Enhanced stability compared to other boronic acids
- Reactivity : High reactivity in coupling reactions
- Versatility : Wide range of applications in various fields
This compound’s unique properties make it a valuable tool in modern synthetic chemistry and various scientific research applications.
Properties
Molecular Formula |
C13H15BClF3O3 |
|---|---|
Molecular Weight |
322.52 g/mol |
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(15)7-10(9)19-13(16,17)18/h5-7H,1-4H3 |
InChI Key |
PHWURNGTGXFTJK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
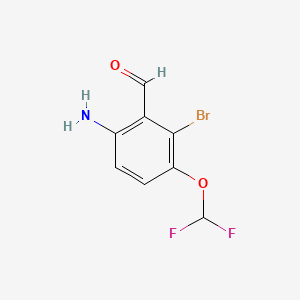
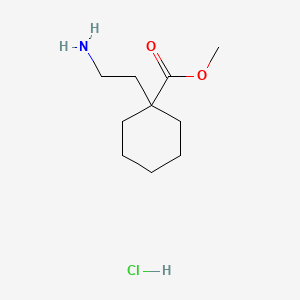
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
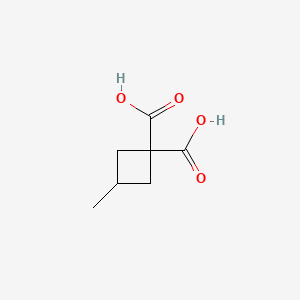
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
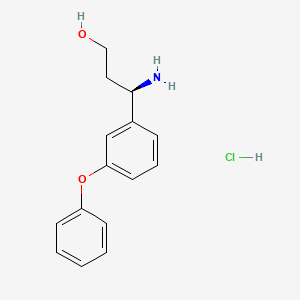
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
